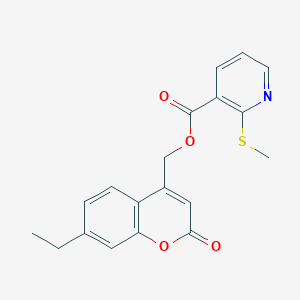

(7-Ethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate

Description

The compound "(7-Ethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate" is a hybrid molecule combining a chromene (benzopyran) core with a nicotinate ester moiety. Chromenes are heterocyclic compounds with a fused benzene and pyran ring system, known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The ethyl and methylthio substituents in this compound likely modulate its electronic and steric properties, influencing reactivity and interactions with biological targets. Structural characterization of such compounds typically employs X-ray crystallography, leveraging tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

Molecular Formula |

C19H17NO4S |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(7-ethyl-2-oxochromen-4-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C19H17NO4S/c1-3-12-6-7-14-13(10-17(21)24-16(14)9-12)11-23-19(22)15-5-4-8-20-18(15)25-2/h4-10H,3,11H2,1-2H3 |

InChI Key |

URKNHRHSXVKAFV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)C3=C(N=CC=C3)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Ethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method is the O-acylation reaction, where 7-hydroxy-2H-chromen-2-one reacts with an appropriate acyl chloride in the presence of a base like triethylamine . The reaction is usually carried out in a solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of less hazardous solvents and reagents, can also be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(7-Ethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like halides and acids can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (7-Ethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chromene moiety is known for its fluorescence properties, making it useful in bioimaging and diagnostic applications .

Medicine

Its structure suggests it could be a candidate for anti-inflammatory, antioxidant, and anticancer drugs .

Industry

Industrially, (7-Ethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate can be used in the production of materials with specific optical and electronic properties. It can also be incorporated into polymers to enhance their performance .

Mechanism of Action

The mechanism of action of (7-Ethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate involves its interaction with various molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The nicotinate part of the molecule can influence metabolic pathways related to vitamin B3 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromene Derivatives

Key Comparisons

Structural Features: The target compound’s 7-ethyl group enhances lipophilicity compared to the 7-hydroxy or 7-methoxy groups in analogs .

Electronic Properties :

- The electron-withdrawing 2-oxo group in the chromene core is common across analogs, stabilizing the conjugated π-system. However, the methylthio group in the nicotinate moiety donates electrons via its sulfur atom, creating a unique electronic profile compared to carbaldehyde oxime derivatives .

Biological Activity :

- While the anti-diabetic activity of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime is attributed to its oxime group’s metal-chelating ability , the target compound’s nicotinate ester may target NAD(P)-dependent enzymes, suggesting a different mechanistic pathway.

Synthesis and Characterization :

- Chromene derivatives are often synthesized via Pechmann or Kostanecki-Robinson reactions. The target compound’s esterification step likely employs coupling reagents (e.g., DCC/DMAP). Structural validation relies on spectroscopic methods (NMR, IR) and X-ray crystallography refined via SHELXL .

Biological Activity

The compound (7-Ethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for (7-Ethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate is with a molecular weight of approximately 285.35 g/mol. The structure features a coumarin moiety, which is linked to a nicotinic acid derivative through a methylthio group.

Anticancer Activity

Research has shown that coumarin derivatives exhibit significant anticancer properties. In particular, studies have demonstrated that compounds similar to (7-Ethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate possess cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (7-Ethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate | MCF-7 (breast cancer) | 9.54 |

| Related coumarin derivative | MCF-7 | 0.47 |

| Another coumarin derivative | A549 (lung cancer) | 16.1 |

These findings indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, although further studies are required to elucidate the precise mechanisms involved .

Antimicrobial Activity

Coumarins are also known for their antimicrobial properties. In vitro studies have indicated that (7-Ethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate exhibits activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Antioxidant Activity

The antioxidant potential of coumarins has been well-documented. The compound under study has shown promising results in scavenging free radicals, which can contribute to oxidative stress-related diseases:

| Assay Method | IC50 (μg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These antioxidant properties suggest that the compound could be beneficial in preventing oxidative damage in biological systems .

The biological activities of (7-Ethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Coumarins can inhibit various enzymes involved in cancer progression and microbial metabolism.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of reactive oxygen species.

Case Studies

A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers, such as caspase activation and PARP cleavage .

Another study focused on its antimicrobial properties, where it was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.